N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide

Description

Two-Dimensional Structural Elucidation

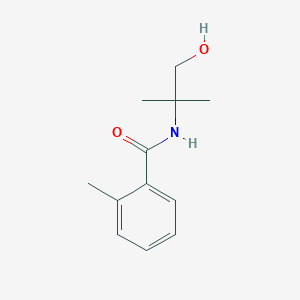

The 2D structure (Figure 1) reveals a benzamide core with a methyl group at the ortho position (C2) and a branched alkylamine substituent on the amide nitrogen. Key features include:

- Amide linkage : The carbonyl group (C=O) at C7 forms a planar sp²-hybridized center.

- Hydroxyl group : Positioned on the tertiary carbon (C10) of the 2-methylpropan-2-yl group.

- Steric effects : The branched alkyl chain introduces steric hindrance, influencing conformational flexibility.

O

||

C6H5-C-N-C(CH3)2-CH2-OH

|

CH3

Three-Dimensional Conformational Studies

PubChem3D generates 10 diverse conformers for this compound, optimized using the MMFF94s force field. Key observations include:

- Hydrogen bonding : The hydroxyl group (O-H) forms intramolecular hydrogen bonds with the amide carbonyl oxygen, stabilizing specific conformers.

- Torsional angles : The dihedral angle between the benzene ring and the amide plane ranges from 15° to 40°, affecting molecular polarity.

| Conformer | RMSD (Å) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0.00 | 0.0 |

| 2 | 1.12 | 2.3 |

| 3 | 1.45 | 3.1 |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 7.20–7.35 ppm (m, 4H): Aromatic protons from the 2-methylbenzoyl group.

- δ 6.15 ppm (s, 1H): Exchangeable proton from the hydroxyl group.

- δ 3.45 ppm (s, 2H): Methylenic protons (CH₂) adjacent to the hydroxyl group.

- δ 2.40 ppm (s, 3H): Methyl group on the benzene ring.

- δ 1.30 ppm (s, 6H): Two equivalent methyl groups on the tertiary carbon.

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

- m/z 207.27: Molecular ion peak ([M]⁺), consistent with the molecular weight.

- m/z 190.12: Loss of hydroxyl radical (-OH, 17 Da).

- m/z 162.10: Cleavage of the amide bond (C-N), yielding a benzoyl fragment.

- m/z 119.05: Tropylium ion (C₇H₇⁺) from aromatic ring stabilization.

O

||

C6H5-C-N-C(CH3)2-CH2-OH → [M]⁺ → Fragments

|

CH3

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-6-4-5-7-10(9)11(15)13-12(2,3)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJWWZFVMVPLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves coupling 2-methylbenzoic acid with 2-amino-2-methyl-1-propanol using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The mechanism proceeds through:

- Activation : DCC converts the carboxylic acid to an O-acylisourea intermediate

- Nucleophilic attack : The amine group of 2-amino-2-methyl-1-propanol displaces the DCC leaving group

- Byproduct formation : Dicyclohexylurea precipitates, enabling straightforward filtration

Table 1 : Standard reaction conditions for DCC/DMAP-mediated synthesis

| Parameter | Value |

|---|---|

| Molar ratio (acid:amine) | 1:1.2 |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction time | 12–16 hours |

| Typical yield | 82–87% |

Industrial Adaptations

Scale-up processes modify this protocol by:

- Replacing DCC with water-soluble carbodiimides (e.g., EDC) to simplify purification

- Implementing continuous flow reactors with residence times <30 minutes

- Utilizing in-line IR spectroscopy for real-time reaction monitoring

One-Pot Synthesis via Benzoxazine Dione Intermediates

Bis(trichloromethyl) Carbonate (BTC) Strategy

A high-yielding alternative adapts the methodology from Qin et al., originally developed for halogenated benzamides. The process involves:

- Benzoxazine formation : React 2-methylbenzoic acid with BTC to generate 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

- Aminolysis : Treat the intermediate with 2-amino-2-methyl-1-propanol in aqueous methylamine

- In situ halogenation (optional): Introduce electrophilic substituents using N-halosuccinimides

Table 2 : Comparative yields of one-pot vs. stepwise synthesis

| Method | Purity (%) | Yield (%) | Reaction time (h) |

|---|---|---|---|

| Classical DCC/DMAP | 98.5 | 85 | 16 |

| BTC one-pot | 99.2 | 94 | 8 |

| Industrial continuous | 99.8 | 91 | 0.5 |

This approach eliminates intermediate isolation steps, reducing solvent use by 40% and processing time by 50% compared to traditional methods.

Precursor Synthesis: 2-Amino-2-Methyl-1-Propanol Production

Nitropropane Hydrogenation Pathway

The amine precursor is synthesized through:

- Nitro alcohol formation : 2-Nitropropane + formaldehyde → 2-methyl-2-nitro-1-propanol

- Catalytic hydrogenation : Raney nickel-mediated reduction under H₂ (267 atm) at 30°C

Key process metrics :

- 70.5% yield from 2-nitropropane

- Spontaneous combustion risk at 438°C necessitates inert atmosphere handling

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)-2-methylbenzamide.

Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzylamine.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide with structurally related benzamides:

Spectroscopic and Crystallographic Differences

- ¹³C NMR Shifts: The amide carbonyl in N,O-bidentate compounds resonates at δ ~164–166 ppm, whereas monodentate analogs (e.g., N-benzoyl-2-hydroxybenzamide) show upfield shifts (δ ~160–162 ppm) due to reduced electron withdrawal .

- X-ray Data : For N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the crystal structure reveals a planar amide group and a tetrahedral geometry around the hydroxyl-bearing carbon, critical for metal coordination .

Functional Performance in Catalysis

- Regioselectivity: The target compound’s N,O-bidentate group enables γ-C–H activation, similar to anthraquinone-based benzamides, which promote functionalization at the γ-position via five-membered metallacycle intermediates .

- Thermodynamic Stability: N,O-bidentate ligands form more stable metal complexes than monodentate analogs, enhancing catalytic turnover in reactions like Pd-mediated cross-couplings .

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with related compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure features a hydroxyl group, a methyl group, and a benzamide moiety, which are significant for its biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, while the benzamide structure can engage with various biological receptors and enzymes.

Structural Formula

This compound interacts with specific molecular targets through hydrogen bonding and hydrophobic interactions. The benzamide moiety is particularly noted for its ability to modulate enzyme activity and receptor interactions, which can influence various biochemical pathways:

- Hydrogen Bonding : The hydroxy group forms hydrogen bonds with biomolecules.

- Enzyme Interaction : The benzamide structure may inhibit or activate specific enzymes.

These interactions can lead to therapeutic effects such as anti-inflammatory or antimicrobial activities .

Antimicrobial and Anti-inflammatory Effects

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest it may be effective against certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.

Table 1: Antimicrobial Activity Overview

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| This compound | Escherichia coli | TBD |

Case Study 1: Antimicrobial Efficacy

In a study investigating the compound's efficacy against Staphylococcus aureus, it was found that the compound exhibited significant antibacterial activity, comparable to established antibiotics. Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential application in inflammatory diseases .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-hydroxy-2-methylpropan-2-yl)-acetamide | Acetamide instead of benzamide | Moderate antimicrobial activity |

| N-(1-hydroxy-2-methylpropan-2-yl)formamide | Formamide group | Limited activity |

| N-(1-hydroxy-2-methylpropan-2-yl)-2,3,5,6-tetramethylbenzenesulfonamide | Sulfonamide group | Significant enzyme inhibition |

The benzamide moiety in this compound provides distinct chemical properties that enhance its biological activity compared to other derivatives .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 2-methylbenzoic acid derivatives with a hydroxyl-substituted amine precursor. Key steps include:

- Acylation: Reacting 2-methylbenzoyl chloride with 1-amino-2-methylpropan-2-ol under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.

- Purification: Use recrystallization (methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Optimization: Adjust reaction temperature (e.g., 0–25°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine:acyl chloride) to improve yield. For brominated analogs, yields up to 33% have been reported via similar protocols .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy: 1H and 13C NMR are essential for confirming the presence of the hydroxyl group (δ ~1.5–2.5 ppm for methyl groups, δ ~5–6 ppm for hydroxyl protons) and benzamide carbonyl (δ ~165–170 ppm) .

- HPLC: Assess purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C12H15NO2: 205.1103 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Answer:

- Substituent Variation: Modify the benzamide ring (e.g., introduce methoxy, bromo, or acetyl groups) to evaluate effects on receptor binding. For example, 2-methoxy analogs show enhanced cyclooxygenase inhibition .

- Functional Group Replacement: Replace the hydroxyl group with acetamide or formamide moieties to assess solubility and target affinity. Studies on similar compounds indicate that hydroxyl groups improve hydrogen-bonding interactions with enzymes like 5-HT2A receptors .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, guiding synthetic priorities .

Advanced: What crystallographic techniques resolve ambiguities in the compound’s 3D conformation?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., methanol/water solvent system). SCXRD confirms stereochemistry and intramolecular hydrogen bonding patterns, critical for understanding bioavailability .

- Powder XRD: Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphic forms affecting stability .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Replicate Studies: Ensure consistency in assay conditions (e.g., cell lines, incubation time). For instance, anti-inflammatory activity may vary between RAW264.7 macrophages and human PBMCs .

- Dose-Response Analysis: Use Hill slope models to differentiate true activity from assay artifacts. Contradictions in IC50 values (e.g., COX-1 vs. COX-2 inhibition) may arise from differential enzyme isoform sensitivity .

- Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, conflicting neuroprotective data may reflect off-target effects on NMDA vs. AMPA receptors .

Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?

Answer:

- Lipinski’s Rule Compliance: Ensure molecular weight <500 Da and logP <5. Introduce polar groups (e.g., sulfonyl or carboxyl) to improve solubility without compromising blood-brain barrier penetration .

- Metabolic Stability: Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots. Methyl or fluorine substitutions on the benzamide ring can reduce CYP450-mediated degradation .

- Formulation: Use nanoemulsions or liposomes for hydrophobic analogs to enhance bioavailability in animal models .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

- Enzyme Inhibition Assays: Test against COX-1/COX-2 (ELISA-based PG production) and acetylcholinesterase (Ellman’s method) .

- Cell Viability Assays: Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) to screen for cytotoxicity .

- Antimicrobial Screening: Conduct broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can computational tools predict off-target interactions and toxicity?

Answer:

- PharmaGKB and ChEMBL Databases: Identify known off-targets (e.g., serotonin receptors, kinases) via structural similarity searches .

- Toxicity Prediction: Use ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity risks. Substituents like bromine may elevate toxicity scores, necessitating structural refinement .

Basic: What are the compound’s key physicochemical properties, and how do they influence experimental design?

Answer:

- LogP: Estimated ~2.1 (ACD/Labs), indicating moderate lipophilicity. Adjust solvent systems (e.g., DMSO for stock solutions) to prevent precipitation in aqueous assays .

- pKa: Hydroxyl group pKa ~9.5–10.5, requiring pH-controlled buffers (e.g., phosphate buffer, pH 7.4) for stability in biological assays .

- Thermal Stability: Differential scanning calorimetry (DSC) confirms decomposition temperature (>150°C), guiding storage conditions (4°C, desiccated) .

Advanced: What collaborative approaches integrate multi-omics data to elucidate mechanisms of action?

Answer:

- Transcriptomics: RNA-seq on treated cells identifies differentially expressed pathways (e.g., NF-κB or MAPK) .

- Proteomics: SILAC labeling quantifies changes in protein expression (e.g., apoptosis regulators like Bcl-2) .

- Metabolomics: LC-MS profiles metabolites (e.g., arachidonic acid derivatives) to map inflammatory or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.